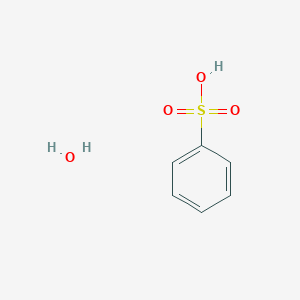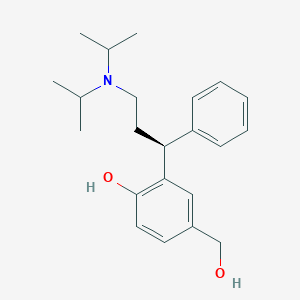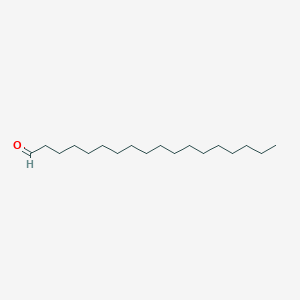
Chlorure de 2-chloro-N,N-diméthyléthylamine-d6
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is a deuterated derivative of 2-Chloro-N,N-dimethylethylamine hydrochloride. This compound is primarily used in scientific research as a stable isotope-labeled compound, which helps in various analytical and biochemical studies. The deuterium atoms replace the hydrogen atoms, providing a unique tool for tracing and studying metabolic pathways and reaction mechanisms.
Applications De Recherche Scientifique
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is widely used in scientific research due to its stable isotope labeling. Applications include:
Metabolic Studies: Used to trace metabolic pathways and study enzyme kinetics.
Pharmacokinetics: Helps in understanding the absorption, distribution, metabolism, and excretion of drugs.
Analytical Chemistry: Used as an internal standard in mass spectrometry and nuclear magnetic resonance spectroscopy.
Biochemical Research: Assists in studying protein-ligand interactions and receptor binding studies.
Mécanisme D'action
Target of Action
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is primarily used as an intermediate and starting reagent for organic synthesis . The specific targets of this compound can vary depending on the particular synthesis it is being used in.
Mode of Action
The compound interacts with its targets through chemical reactions, facilitating the synthesis of various other compounds. The exact nature of these interactions would depend on the specific synthesis process .
Biochemical Pathways
As an intermediate and starting reagent, 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is involved in the syntheses of bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine . These syntheses likely involve multiple biochemical pathways, the specifics of which would depend on the final product being synthesized.
Result of Action
The molecular and cellular effects of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride’s action would be determined by the final product of the synthesis it is used in. As an intermediate, it facilitates the creation of other compounds, which then exert their own effects .
Analyse Biochimique
Biochemical Properties
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride acts as an intermediate for the syntheses of various pharmaceuticals such as bephenium hydroxynaphthoate, diltiazem, mepyramine, and phenyltoloxamine
Molecular Mechanism
It’s known to interact with biomolecules during the synthesis of certain pharmaceuticals
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride typically involves the deuteration of 2-Chloro-N,N-dimethylethylamine. The process begins with the preparation of 2-Chloro-N,N-dimethylethylamine, which is synthesized by reacting dimethylamine with ethylene oxide, followed by chlorination. The deuteration process involves the exchange of hydrogen atoms with deuterium atoms, usually achieved through catalytic exchange reactions using deuterium gas or deuterated solvents under specific conditions.
Industrial Production Methods
Industrial production of 2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient deuteration. The final product is purified through crystallization or distillation to achieve the desired purity and isotopic enrichment.
Analyse Des Réactions Chimiques
Types of Reactions
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride undergoes various chemical reactions, including:
Nucleophilic Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as hydroxide, amines, or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding N-oxides.
Reduction Reactions: Reduction can lead to the formation of secondary amines.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, ammonia, and thiols. Reactions are typically carried out in polar solvents like water or alcohols.
Oxidation: Reagents such as hydrogen peroxide or peracids are used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation are employed.
Major Products
Nucleophilic Substitution: Products include substituted amines, alcohols, or thiols.
Oxidation: Major products are N-oxides.
Reduction: Secondary amines are the primary products.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Chloro-N,N-dimethylethylamine Hydrochloride: The non-deuterated version, used in similar applications but lacks the isotopic labeling.
2-Chloro-N,N-diethylethylamine Hydrochloride: Similar structure but with ethyl groups instead of methyl groups, used in different synthetic applications.
N,N-Dimethylethylamine Hydrochloride: Lacks the chlorine atom, used in different chemical reactions.
Uniqueness
2-Chloro-N,N-dimethylethylamine-d6 Hydrochloride is unique due to its deuterium labeling, which provides distinct advantages in tracing and studying complex biochemical processes. The isotopic labeling allows for precise tracking in metabolic studies and enhances the accuracy of analytical techniques.
Propriétés
IUPAC Name |
2-chloro-N,N-bis(trideuteriomethyl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10ClN.ClH/c1-6(2)4-3-5;/h3-4H2,1-2H3;1H/i1D3,2D3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQLJZSJKRYTKTP-TXHXQZCNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])N(CCCl)C([2H])([2H])[2H].Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
150.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














